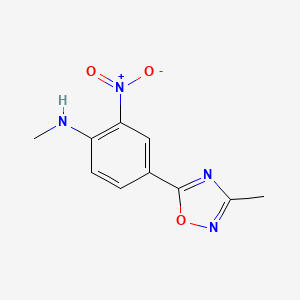
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways in cancer cells or bacteria, leading to their death. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, it has been shown to inhibit bacterial growth and disrupt biofilm formation. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth and bacterial growth, and its fluorescent properties for detecting nitric oxide. However, its limitations include its limited solubility in water, which may affect its bioavailability and its potential toxicity, which may require further studies to determine its safety for use in humans.
Zukünftige Richtungen
There are several future directions for 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole. One direction is to further study its mechanism of action in cancer cells and bacteria to better understand how it inhibits their growth. Another direction is to explore its potential use as a fluorescent probe for detecting other molecules in biological systems. Additionally, further studies are needed to determine its safety and efficacy for use in humans.
Synthesemethoden
The synthesis of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole involves the reaction between 2-phenyl-1-(1H-tetrazol-5-yl)ethanamine and 2-bromo-5-methyl-1H-tetrazole. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting compound is purified using column chromatography, and the final product is obtained as a white solid.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial activity, where it has shown activity against various bacterial strains. Additionally, it has been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
5-methyl-1-[2-phenyl-1-(2H-tetrazol-5-yl)ethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8/c1-8-12-17-18-19(8)10(11-13-15-16-14-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTIWQVWLKPABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
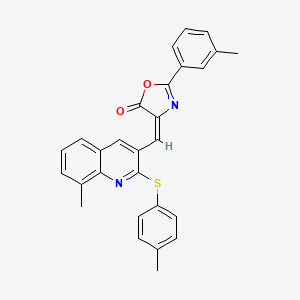
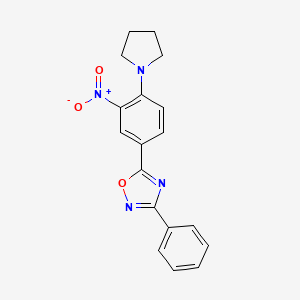
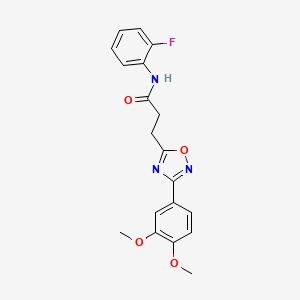
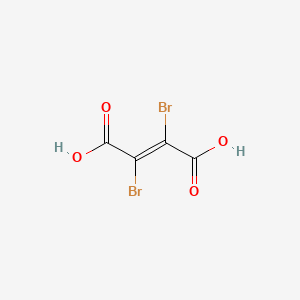


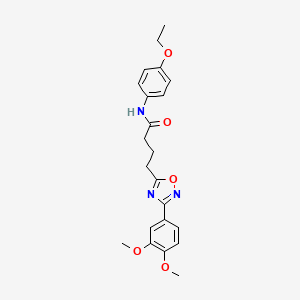
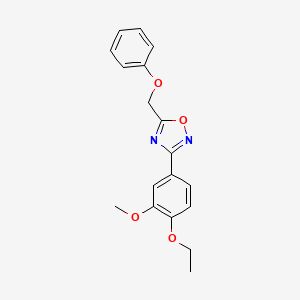
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7700023.png)

![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
